Methyl 4,7,10-hexadecatrienoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17364-31-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl (4E,7E,10E)-hexadeca-4,7,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8,10-11,13-14H,3-6,9,12,15-16H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
QXIXLIQMMRFWPB-SPOHZTNBSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCC(=O)OC |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCC(=O)OC |
Synonyms |
4,7,10-Hexadecatrienoic acid methyl ester |
Origin of Product |
United States |
Occurrence and Natural Distribution in Biological Systems
Presence in Marine Organisms and Algae
The marine environment, rich in biodiversity, is a significant source of a wide array of fatty acids. Methyl 4,7,10-hexadecatrienoate and its isomers have been identified as components of the lipid profiles of various marine microorganisms.
Microalgal Strains and Lipid Profiles (e.g., Scenedesmus species, Chlorella species)
Analysis of fatty acid distribution in some microalgal strains has indicated the presence of this compound. ipindexing.com While comprehensive fatty acid profiles of numerous microalgae like Scenedesmus and Chlorella have been studied to evaluate their potential for applications such as biofuel, the specific identification of this compound is not always detailed. nih.govcsuohio.eduresearchgate.netnih.govamazonaws.com
For instance, studies on Chlorella vulgaris have identified a variety of fatty acids, including palmitic, linoleic, oleic, and alpha-linolenic acids. nih.govfrontiersin.orgnih.govresearchgate.net Notably, one study on the manipulation of the fatty acid profile of Chlorella reported the presence of 7,10,13-hexadecatrienoic acid, an isomer of the parent fatty acid of this compound. nih.gov The fatty acid composition of microalgae is known to be species-specific. nih.gov
Table 1: Mention of this compound and Its Isomers in Selected Microalgae
| Organism | Compound Mentioned | Reference |
|---|---|---|
| Microalgal Strains | This compound | ipindexing.com |
| Chlorella | 7,10,13-hexadecatrienoic acid (isomer) | nih.gov |
Fatty Acid Composition in Marine-Derived Biomass
The broader analysis of marine biomass often reveals a complex mixture of fatty acid methyl esters. In a study of the marine microalga Skeletonema costatum, available in the Bangladesh coast, the fatty acid profile of an n-hexane fraction of the oil extract included Methyl 6,9,12-hexadecatrienoate, another isomer of the target compound. scispace.com This compound constituted 12.36% of the n-hexane fraction. scispace.com This highlights the diversity of hexadecatrienoate isomers present in the marine ecosystem.
Detection in Terrestrial Plant Extracts
Certain terrestrial plants have been found to synthesize this compound as part of their chemical constituents, particularly within their essential oils.
Phytochemical Analysis in Specific Plant Species (e.g., Artemisia schmidtiana, Oroxylum indicum, Piper longum, Hydrocotyle verticillata)
Detailed phytochemical analysis of the essential oil of Artemisia schmidtiana Maxim., a plant in the Asteraceae family, has unequivocally identified the presence of this compound. nih.gov In one study, this compound represented 0.15% of the total essential oil composition. nih.govresearchgate.net
In contrast, extensive phytochemical investigations of other plant species such as Oroxylum indicum, Piper longum, and Hydrocotyle verticillata have identified a wide range of compounds, including various fatty acids and their esters, but have not specifically reported the presence of this compound. nih.govafricanjournalofbiomedicalresearch.comresearchgate.netijrrjournal.combiorxiv.orglongdom.orgplantsjournal.comthepharmajournal.comnih.govcabidigitallibrary.orgrjptonline.orgresearchgate.netplantsjournal.com For example, the seed oil of Oroxylum indicum is known to contain fatty acids like lauric, linoleic, palmitic, stearic, and oleic acids. africanjournalofbiomedicalresearch.com Similarly, analyses of Piper longum have revealed the presence of various alkaloids, amides, and other compounds, with some studies noting the presence of fatty oils, but without specific mention of this particular hexadecatrienoate. ijrrjournal.combiorxiv.orgthepharmajournal.comnih.gov Studies on Hydrocotyle verticillata have identified other fatty acid esters, such as hexadecanoic acid, ethyl ester, as major components. plantsjournal.comrjptonline.orgplantsjournal.com
Table 2: Presence of this compound in Artemisia schmidtiana Essential Oil
| Compound | Percentage in Essential Oil | Reference |
|---|---|---|
| This compound | 0.15% | nih.govresearchgate.net |
Influence of Microbial Interactions on Accumulation
The interaction between plants and microbes can significantly influence the plant's metabolism, including the production and accumulation of various lipids and fatty acids. uniroma1.itmdpi.compeerj.com These interactions, occurring in the rhizosphere and within the plant tissues, can trigger defense responses in the plant, leading to alterations in its chemical profile. mdpi.com For instance, biotic stress can lead to the liberation of free fatty acids, which can act as signaling molecules or precursors for other defense compounds. mdpi.com While the general influence of microbes on plant fatty acid metabolism is recognized, specific studies detailing the impact of microbial interactions on the accumulation of this compound are not extensively documented in the current literature. The modification of membrane lipids is a key aspect of plant-pathogen interactions, and it is plausible that the synthesis of specific polyunsaturated fatty acids could be affected by such interactions. mdpi.comscienceopen.com
Identification in Fungal Metabolites
A thorough review of available scientific literature did not yield specific instances of this compound being identified as a metabolite produced by fungi. While fungi are known to produce a vast array of secondary metabolites, including various fatty acids and their derivatives, the presence of this particular compound has not been prominently reported.
Biosynthetic Pathways and Cellular Metabolism
Enzymatic Elongation and Desaturation Mechanisms of Hexadecatrienoic Acid Precursors
The formation of the specific isomer 4,7,10-hexadecatrienoic acid, the precursor acid to Methyl 4,7,10-hexadecatrienoate, is a sophisticated process accomplished by a series of enzymatic steps involving desaturation. The biosynthesis does not occur randomly but follows a coordinated pathway primarily involving enzymes known as front-end desaturases, which introduce double bonds between a pre-existing double bond and the carboxyl end of the fatty acid chain. nih.govmdpi.com
The synthesis originates with palmitic acid (16:0), a 16-carbon saturated fatty acid produced by the fatty acid synthase (FAS) complex. nih.gov From this starting point, a sequence of desaturation reactions is required to introduce the three double bonds at the Δ4, Δ7, and Δ10 positions.
The likely biosynthetic pathway proceeds as follows:
Initial Desaturation (Δ7): The first double bond is likely introduced at the 7th carbon position. This is analogous to the action of a Δ7-desaturase, such as FAD5, which is known to act on palmitic acid to create 7Z-hexadecenoic acid (16:1Δ7) in the hexadecanoid pathway for the synthesis of a different isomer, 16:3n-3. biorxiv.orgresearchgate.net
Second Desaturation (Δ10): A subsequent desaturation event introduces a double bond at the 10th position, yielding 7,10-hexadecadienoic acid (16:2Δ7,10). This reaction would be catalyzed by an enzyme with Δ10 desaturase specificity. In other known pathways, the FAD6 enzyme, which is characterized as a Δ12 desaturase for C18 substrates, performs the equivalent desaturation on C16 substrates to create the Δ10 double bond. biorxiv.orgresearchgate.net
Final Desaturation (Δ4): The final and defining double bond is inserted at the 4th carbon position. This step requires a specific Δ4-fatty acid desaturase. Such enzymes have been identified and functionally characterized in various microalgae. nih.govjmb.or.kr Notably, a plastid-located Δ4-desaturase (CrΔ4FAD) has been identified in the green alga Chlamydomonas reinhardtii, an organism known to contain 16:3(Δ4,7,10). asm.org Research suggests that the activity of this Δ4-desaturase is dependent on a pre-existing double bond at the Δ7 position, reinforcing the proposed sequential nature of this pathway. asm.org
This C16 polyunsaturated fatty acid (PUFA) is also recognized as an intermediate in the metabolic pathways of more complex, very-long-chain fatty acids, such as arachidonic acid. ontosight.ai For instance, 4,7,10-hexadecatrienoic acid has been identified as a product of the peroxisomal β-oxidation (degradation) of arachidonic acid. researchgate.net
Once synthesized and incorporated into glycerolipids within the cell, the 4,7,10-hexadecatrienoic acid can be cleaved and esterified with methanol (B129727), often through a process called transesterification, to yield the final compound, this compound.
Lipid Biosynthesis Pathways in Oleaginous Microorganisms
Oleaginous microorganisms, which include various species of microalgae, yeasts, fungi, and bacteria, are defined by their ability to accumulate lipids to levels exceeding 20% of their cellular dry weight. syntheselabor.denii.ac.jp These microbes serve as potent natural factories for producing fatty acids, including the precursors to this compound. The general lipid biosynthesis pathway provides the necessary precursors, energy, and regulatory framework for PUFA synthesis.
Lipid accumulation in these organisms is typically triggered by environmental stress, most commonly the limitation of a key nutrient like nitrogen in the presence of an abundant carbon source. royalsocietypublishing.org This condition signals the cell to shift its metabolism from proliferation to energy storage, resulting in the conversion of excess carbon into lipids in the form of triacylglycerols (TAGs). royalsocietypublishing.org
The central biochemical events are:
Precursor Supply: Under nitrogen-limiting conditions, the activity of certain enzymes in the Krebs cycle is reduced, leading to the accumulation of citrate (B86180) in the mitochondria. This citrate is exported to the cytosol and cleaved by the enzyme ATP:citrate lyase to produce acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. syntheselabor.de
Fatty Acid Synthesis: The cytosolic acetyl-CoA is first converted to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), an energy-dependent step. nih.gov The multi-enzyme complex known as fatty acid synthase (FAS) then repeatedly adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing saturated fatty acids, with palmitic acid (16:0) being a primary product. nih.gov
Modification and Assembly: The newly synthesized palmitic acid can then enter modification pathways, where desaturases and elongases create a diverse portfolio of unsaturated and longer-chain fatty acids. syntheselabor.de The specific profile of fatty acids produced is determined by the unique set of desaturase and elongase enzymes expressed by the particular microorganism. syntheselabor.de These fatty acids are subsequently esterified to a glycerol-3-phosphate backbone via the Kennedy pathway to form TAGs, which are stored in intracellular lipid droplets. royalsocietypublishing.org
The efficient production of PUFAs like 4,7,10-hexadecatrienoic acid within these microbes relies on the high flux of carbon towards acetyl-CoA and the presence and activity of the specific desaturases detailed in the previous section.
Environmental and Culturing Conditions Influencing Lipid Accumulation in Algae (e.g., light intensity, temperature, pH)
Microalgae are a prominent group of oleaginous microorganisms whose lipid content and fatty acid composition are profoundly influenced by cultivation conditions. Manipulating these environmental factors is a key strategy for enhancing the production of desired fatty acids. mdpi.com
Light Intensity Light is the primary energy source for photoautotrophic algae, and its intensity directly impacts both growth and metabolism. High light intensity often acts as a stressor that significantly boosts total lipid accumulation as cells store the excess captured energy. ontosight.ainih.gov However, this increase in total lipids is often accompanied by a shift in the fatty acid profile, typically favoring the accumulation of saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs) at the expense of PUFAs. asm.orgnih.gov The optimal light intensity for maximal lipid productivity varies widely among different algal species, with reported values ranging from 60 to 700 µmol photons m⁻² s⁻¹. asm.orgontosight.ai
Table 1: Effect of Light Intensity on Algal Lipid Production
| Microalgal Species | Condition | Effect on Lipid Content/Composition | Reference |
|---|---|---|---|
| Tetradesmus obliquus | Increase from 10 to 200 µmol photons m⁻² s⁻¹ | Lipid content increased to a maximum of 45.31% | ontosight.ai |
| Chlorella sp. | Increase from 200 to 500 µmol photons m⁻² s⁻¹ | 26% increase in fatty acid production | ontosight.ai |
| General Trend | High light intensity | Increased neutral lipids (TAGs), decreased proportion of PUFAs | asm.orgontosight.ai |
| Desmodesmus sp. & Scenedesmus obliquus | Increase from 50 to 300 µE m⁻² s⁻¹ | Increased biomass and total fatty acid content | nih.gov |
Table 2: Effect of Temperature on Algal Lipid Production
| Microalgal Species | Condition | Effect on Lipid Content/Composition | Reference |
|---|---|---|---|
| Nannochloropsis oculata | Increased temperature | Decreased PUFAs, increased SFAs, decreased MUFAs | csic.es |
| Tetraselmis subcordiformis | Increased temperature | Decreased PUFAs, increased SFAs and MUFAs | csic.es |
| Chlorella vulgaris | Decrease from 30 to 25 °C | 2.5-fold increase in lipid content | mdpi.com |
| Nannochloropsis sp. | Optimal at 35°C | Maximum lipid production (134.6 mg L⁻¹) | nih.gov |
pH The pH of the culture medium affects algal metabolism by influencing the availability of essential nutrients, particularly inorganic carbon (the balance between CO₂, bicarbonate, and carbonate), and by altering the structure and function of cellular enzymes. biorxiv.orgnih.gov For example, the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, can be inhibited in more acidic conditions. nih.gov As with light and temperature, the relationship between pH and lipid accumulation is specific to the algal strain. For Nannochloropsis sp., a pH of 6.0 resulted in the highest lipid content (36.8%) and maximum lipid productivity, whereas a pH of 9.0 was optimal for biomass growth but yielded lower lipid content (20.6%). nih.gov Significant changes in pH can lead to substantial variations in the final lipid profiles. nih.gov
Chemical Synthesis and Derivatization Strategies for Research Applications
Esterification Methodologies for Fatty Acid Conversion to Methyl Esters
The conversion of fatty acids into fatty acid methyl esters (FAMEs), such as Methyl 4,7,10-hexadecatrienoate, is a fundamental step for analysis, particularly by gas chromatography (GC). This process, known as esterification or transesterification, enhances the volatility of the fatty acids, making them suitable for GC analysis. nih.gov
Traditional methods for synthesizing methyl esters from fatty acids typically involve acid or base catalysis.
Acid-Catalyzed Esterification : This approach is effective for esterifying free fatty acids. A common method involves using an acidic catalyst like sulfuric acid or hydrochloric acid in methanol (B129727). nih.govsci-hub.se For instance, a two-step process might first use an acid-catalyzed pre-treatment to esterify free fatty acids, which is particularly useful for feedstocks with high free fatty acid content. sci-hub.seresearchgate.net Methanolic hydrogen chloride (HCl/MeOH) is considered a highly effective general-purpose agent for this conversion. nih.gov
Base-Catalyzed Transesterification : This method is widely used for converting triglycerides into FAMEs when the free fatty acid content is low. It is a faster reaction compared to acid catalysis. sci-hub.se A common catalyst is sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol. researchgate.net However, this method is not suitable for esterifying free fatty acids directly. nih.gov
Direct transesterification, also known as in-situ transesterification, is a streamlined process that combines lipid extraction and esterification into a single step. researchgate.net This technique is applied directly to lipid-containing biomass, such as microalgae or fungi, to produce FAMEs. nih.govpaperpublications.org It offers several advantages over traditional two-step methods, including reduced costs, higher throughput, and potentially increased FAME yields. nih.govresearchgate.net
The process involves heating the biomass with an alcohol (commonly methanol) and a catalyst. researchgate.net Acid catalysts are almost exclusively used for this process with fungal and algal biomass to ensure the esterification of all fatty acids, including free fatty acids. nih.govnih.gov Common acid catalysts for direct transesterification include hydrochloric acid, sulfuric acid, and acetyl chloride. nih.gov This method is recognized for its ability to quantify all fatty acids as FAMEs, regardless of the efficiency of a separate lipid extraction step. nih.gov
The conventional approach to FAME production involves two distinct stages: lipid extraction followed by transesterification. paperpublications.orgscielo.br
Lipid Extraction : Lipids are first extracted from the biomass. Established methods like the Folch or Bligh and Dyer procedures, which use solvent systems such as chloroform-methanol, are commonly employed. nih.govresearchgate.netresearchgate.net After extraction, the solvent is evaporated to yield the crude lipid extract. mdpi.com
Transesterification : The extracted lipids are then transesterified to FAMEs using either an acid or a base catalyst, as described previously. paperpublications.org For example, a study on salmon oil utilized a two-step process where an initial acid-catalyzed esterification reduced the high free fatty acid content, followed by a more rapid base-catalyzed transesterification to achieve a high yield of biodiesel. researchgate.net
This two-step protocol is often considered time-consuming and costly compared to direct transesterification. paperpublications.org
| Methodology | Description | Common Catalysts | Advantages | Disadvantages |
| Direct Transesterification | Combines lipid extraction and transesterification into a single step, performed directly on the biomass. nih.govresearchgate.net | Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Acetyl chloride. nih.gov | Reduced cost and time, higher throughput, potentially higher yields. nih.govresearchgate.net | Can be influenced by water content in the biomass. researchgate.net |
| Two-Step Protocol | Involves a separate lipid extraction step followed by a transesterification reaction. paperpublications.orgscielo.br | Extraction: Solvents (e.g., Chloroform/Methanol). Transesterification: NaOH, KOH, H2SO4. nih.govresearchgate.net | Allows for separate quantification of total lipids before conversion. | Time-consuming, costly, potential for lipid loss during extraction. paperpublications.org |
Targeted Chemical Modifications and Derivatizations for Structural Analysis
Determining the precise structure of polyunsaturated fatty acids like 4,7,10-hexadecatrienoic acid, especially the location of the double bonds, requires specialized analytical techniques. Chemical derivatization is a key strategy to make the molecules amenable to analysis by methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net
To unambiguously locate the double bonds in a fatty acid chain, FAMEs can be converted into 4,4-dimethyloxazoline (DMOX) derivatives. researchgate.net This derivatization is crucial because conventional mass spectrometry of FAMEs often leads to bond migration, obscuring the original position of the double bonds. mdpi.com
The preparation of DMOX derivatives typically involves a two-step, one-pot reaction from the FAME. First, the methyl ester is converted to an amide by reacting it with 2-amino-2-methyl-1-propanol. nih.gov This intermediate is then cyclized to the DMOX derivative. nih.gov When the DMOX derivative is analyzed by GC-MS, it produces a distinct fragmentation pattern. The mass spectrum shows characteristic gaps between ion clusters, and the location of these gaps allows for the precise assignment of the double bond positions in the original fatty acid chain. researchgate.netresearchgate.net
| Derivative | Reagent | Analytical Method | Purpose |
| 4,4-Dimethyloxazoline (DMOX) | 2-amino-2-methyl-1-propanol | Gas Chromatography-Mass Spectrometry (GC-MS) | Unambiguous localization of double bonds in the fatty acid chain. researchgate.netresearchgate.net |
Epoxidation is another powerful technique used for the structural analysis of unsaturated fatty acids. bohrium.com In this reaction, the double bonds within the fatty acid chain are converted into epoxide rings. This is typically achieved by reacting the fatty acid with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org
The resulting epoxidized fatty acid can then be analyzed by tandem mass spectrometry (MS/MS). bohrium.comacs.org During MS/MS analysis, the molecule fragments at the epoxide rings, producing diagnostic ions. The mass of these ions directly corresponds to the original location of the double bonds, allowing for their unequivocal identification. nih.govacs.org This method is highly sensitive and specific, enabling both structural characterization and quantitative analysis of unsaturated fatty acids. acs.org
Mechanistic Biological Roles and Biochemical Interactions in Non Human Systems
Incorporation into Cellular Membranes and Structural Functions
The structural function of PUFAs within membranes is well-established. The presence of double bonds introduces kinks in the acyl chains, increasing membrane fluidity and flexibility. This is crucial for the proper functioning of cells in various organisms, particularly those living in cold environments, as it helps to maintain membrane integrity at low temperatures. For instance, phytoplankton in Lake Baikal have been found to contain hexatrienoic acid C16:3(n-6,9,12) as a dominant PUFA, highlighting the importance of such fatty acids in adapting to cold aquatic ecosystems. mdpi.com
Role as a Precursor in Eicosanoid Biosynthesis Pathways
Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, playing crucial roles in inflammation, immunity, and other physiological processes. While arachidonic acid is the most well-known precursor, other PUFAs can also be metabolized into eicosanoid-like compounds.
There is currently no direct evidence to suggest that 4,7,10-hexadecatrienoic acid serves as a direct precursor for eicosanoid biosynthesis. However, studies on other isomers of hexadecatrienoic acid in plants indicate their involvement in oxylipin pathways, which are analogous to eicosanoid pathways in animals. For example, (7Z,10Z,13Z)-hexadecatrienoic acid is a known precursor in the biosynthesis of jasmonic acid in plants, a hormone involved in defense responses. nih.govresearchgate.net This suggests that different isomers of C16:3 may have distinct roles in signaling pathways within different organisms.
In Vitro Studies on Enzymatic Transformations and Metabolic Fates
In vitro studies provide a controlled environment to investigate the enzymatic transformations and metabolic fates of specific compounds. While no in vitro studies have been identified that specifically focus on Methyl 4,7,10-hexadecatrienoate, research on related fatty acids offers insights into potential metabolic pathways.
It is plausible that this compound would first be hydrolyzed by esterases to yield methanol (B129727) and the free fatty acid, 4,7,10-hexadecatrienoic acid. This free fatty acid could then undergo a variety of enzymatic transformations. For instance, studies on (7Z,10Z,13Z)-hexadecatrienoic acid have shown that it can be oxygenated by plant lipoxygenases to produce various hydroperoxides. researchgate.net This suggests that 4,7,10-hexadecatrienoic acid could also be a substrate for lipoxygenases or other desaturase and elongase enzymes, leading to the formation of a variety of bioactive lipid mediators. Further research is needed to elucidate the specific enzymatic pathways involved in the metabolism of this particular isomer.
Interactions with Enzymes and Receptor Systems in In Vitro Models
The biological effects of fatty acids are often mediated through their interactions with specific enzymes and cellular receptors. Omega-3 fatty acids, for example, are known to bind to G-protein coupled receptors like GPR120, which can modulate inflammatory responses. researchgate.net
Currently, there is a lack of in vitro studies investigating the direct interactions of this compound or its free acid form with specific enzymes or receptor systems. The structural similarity of 4,7,10-hexadecatrienoic acid to other polyunsaturated fatty acids suggests the potential for such interactions. Future research employing techniques like molecular docking could help predict and identify potential protein targets for this fatty acid.
Ecological Significance and Roles in Food Webs
Polyunsaturated fatty acids are essential nutrients that are transferred through food webs, playing a critical role in the health and productivity of ecosystems. Phytoplankton are the primary producers of many essential PUFAs in aquatic environments. nih.govresearchgate.net
The presence of hexadecatrienoic acids has been documented in various marine and freshwater organisms. For instance, hexatrienoic C16:3(n-6,9,12) has been identified as a dominant PUFA in the phytoplankton of Lake Baikal. mdpi.com A related compound, (4Z,7Z,10Z,13Z)-hexadecatetraenoic acid, is found in the freshwater crustacean Daphnia galeata. invivochem.com The methyl ester form, specifically 7,10,13-hexadecatrienoic acid methyl ester, has been detected as a volatile compound in broccoli, indicating its presence in terrestrial food chains as well. mdpi.com While the specific ecological role of this compound has not been defined, its existence as a component of primary producers and its transfer to higher trophic levels is a plausible scenario that warrants further investigation.
Interactive Data Table: Occurrence of Hexadecatrienoic Acid Isomers in Various Organisms
| Compound | Organism | Location/Source | Reference |
| Hexatrienoic Acid C16:3(n-6,9,12) | Phytoplankton | Lake Baikal | mdpi.com |
| 7,10,13-Hexadecatrienoic Acid | Lepidium sativum | Seed Oil | nih.gov |
| 7,10,13-Hexadecatrienoic Acid Methyl Ester | Broccoli (Brassica oleracea) | Volatiles | mdpi.com |
| (4Z,7Z,10Z,13Z)-Hexadecatetraenoic Acid | Daphnia galeata | Freshwater Crustacean | invivochem.com |
Emerging Research Applications and Future Directions
Contribution to Lipidomics and Metabolomics Research of Complex Biological Systems
In the intricate world of cellular biology, lipids are fundamental components of cell membranes and are involved in energy storage and signaling. nih.gov The analysis of specific lipid molecules like methyl 4,7,10-hexadecatrienoate helps researchers to unravel complex biological processes. For instance, alterations in the levels of this compound could indicate changes in fatty acid metabolism, which is often associated with various physiological and pathological conditions. nih.govontosight.ai The use of advanced analytical techniques, such as chromatography coupled with mass spectrometry, allows for the precise detection and quantification of this and other lipid species, thereby enhancing our understanding of complex biological systems. taylorandfrancis.comresearchgate.net
Biotechnological Production and Strain Optimization for Enhanced Compound Yields
The demand for polyunsaturated fatty acids (PUFAs) and their derivatives is on the rise due to their various applications. Biotechnological production using microorganisms offers a promising and sustainable alternative to traditional chemical synthesis. e-algae.org Researchers are actively exploring various microbial strains, including microalgae and thraustochytrids, for their ability to produce high yields of specific fatty acid methyl esters like this compound. nih.govresearchgate.net
Strain optimization is a key strategy to enhance the production of desired compounds. This involves a variety of techniques, from classical mutagenesis to modern genetic engineering. For example, statistical methods are employed to optimize culture conditions, such as nutrient composition and environmental factors, to maximize biomass and lipid production. e-algae.orge-algae.org Studies have shown that adjusting the concentrations of key medium components can significantly improve the yield of PUFAs. e-algae.orge-algae.org Furthermore, screening and selecting high-producing natural variants, followed by optimizing fermentation conditions, have proven effective in boosting the output of specific fatty acids. nih.govresearchgate.net For instance, the thraustochytrid strain ONC-T18 has been identified as a promising candidate for the commercial production of docosahexaenoic acid (DHA), a valuable omega-3 fatty acid, due to its high productivity under optimized conditions. nih.govresearchgate.net
Table 1: Fatty Acid Methyl Ester (FAME) Profile of Chlorella sp. TAD
| Compound Name | Retention Time (minutes) | Concentration (%) | Molecular Formula |
| Pentadecanoic acid methyl ester | 15.092 | 0.11 | C16H32O2 |
| 9-Octadenoic acid methyl ester | 15.393 | 0.11 | C19H36O2 |
| Pentadecanoic acid methyl ester | 15.626 | 0.30 | C16H32O2 |
| 7,10-Hexadecadienoic acid methyl ester | 16.779 | 7.89 | C17H30O2 |
| 8,11,14-docosatrienoic acid methyl ester | 16.868 | 2.18 | C23H40O2 |
This table is based on data from a study on the in-situ transesterification of Chlorella sp. TAD. polinema.ac.id
Utilization as a Biochemical Standard or Research Reagent in Lipid Research
The purity and well-defined structure of this compound make it an excellent biochemical standard and research reagent in lipid-focused studies. sapphirebioscience.com Analytical standards are crucial for the accurate identification and quantification of lipids in complex biological samples. taylorandfrancis.comsapphirebioscience.com Companies specializing in research-grade lipids offer highly purified forms of this compound, often with a purity greater than 97%, ensuring reliable and reproducible experimental results. larodan.comlarodan.com
In research settings, this compound can be used to calibrate analytical instruments, validate experimental methods, and serve as an internal standard in quantitative analyses. aimspress.com Its availability as a standalone, characterized compound allows scientists to study its specific biological activities and metabolic fate without the confounding effects of other lipids present in complex mixtures. ontosight.aimedchemexpress.com
Interdisciplinary Research on Sustainable Bioresource Utilization (e.g., microalgae as feedstock component)
Microalgae are emerging as a highly promising and sustainable feedstock for the production of biofuels and other valuable bioproducts. ipindexing.comresearchgate.net These photosynthetic microorganisms can be cultivated on non-arable land and can utilize various water sources, minimizing competition with traditional agriculture. researchgate.net The lipid fraction of microalgae is particularly valuable, as it can be converted into biodiesel through a process called transesterification, which yields fatty acid methyl esters (FAMEs). polinema.ac.idaimspress.com
This compound is one of the many FAMEs that can be derived from microalgal lipids. ipindexing.comunitedwebnetwork.com Research is focused on optimizing the entire value chain, from the selection and cultivation of high-lipid-yielding microalgal strains to the efficient extraction and conversion of lipids into biofuels. researchgate.netrsc.org Studies have identified strains like Botryococcus sp. and Chlorella sp. as having high lipid content, making them suitable candidates for biofuel production. polinema.ac.idipindexing.com The fatty acid profile of the resulting biodiesel is a critical determinant of its fuel properties. acs.org
Table 2: Fatty Acid Methyl Ester (FAME) Profile of Scenedesmus fw-28
| Compound Name | Carbon Number and Unsaturation | Percentage (%) |
| Methyl 4, 7, 10- hexadecatrienoate (Gamolenate) | C17:3 | 0.70 |
| Methyl 4, 7, 10,13- hexadecadienoate | C16:4 | 1.22 |
| Methyl 7, 10- hexadecadienoate | C16:2 | 0.59 |
| Methyl 9- hexadecanoate (B85987) (Palmitoleate) | C17:1 | 0.58 |
| Methyl hexadecanoate (Palmitate) | C17:0 | 15.52 |
| Methyl 9, 12, 15-octadecatrienoate (Linolenate) | - | 11.57 |
| Linoleic acid methyl ester | - | 6.37 |
This table highlights the diversity of FAMEs, including this compound, found in the microalga Scenedesmus fw-28. unitedwebnetwork.com
Computational Modeling and In Silico Studies for Mechanistic Predictions (e.g., molecular docking with target enzymes)
Computational approaches, such as molecular modeling and in silico studies, are becoming indispensable tools in modern biological and chemical research. nih.gov These methods allow scientists to simulate and predict the interactions between molecules at an atomic level, providing valuable insights that can guide and complement experimental work. researchgate.netnih.gov
In the context of this compound, molecular docking studies can be used to predict its binding affinity and orientation within the active sites of various enzymes. researchgate.netnih.gov This can help to elucidate its potential biological targets and mechanisms of action. For example, understanding how this fatty acid methyl ester interacts with lipases, enzymes that break down fats, can be crucial for optimizing its production or understanding its metabolic role. nih.gov Furthermore, molecular dynamics simulations can provide a more detailed picture of the behavior of FAMEs in different environments, which is essential for understanding their physical properties and for designing more efficient industrial processes. nih.gov As computational power and algorithmic accuracy continue to improve, these in silico approaches will undoubtedly play an even more significant role in the future research and application of this compound. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
